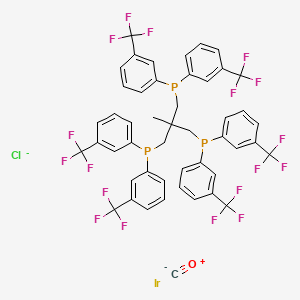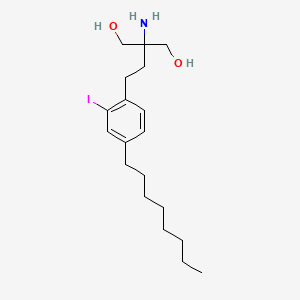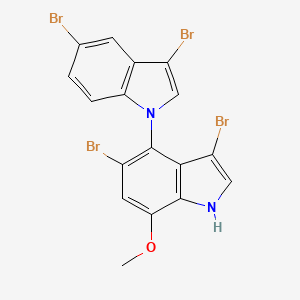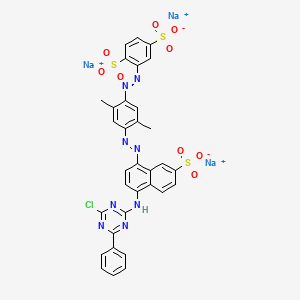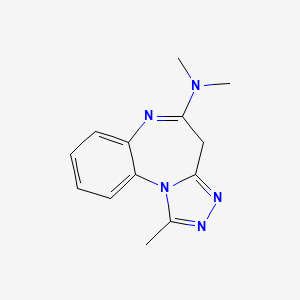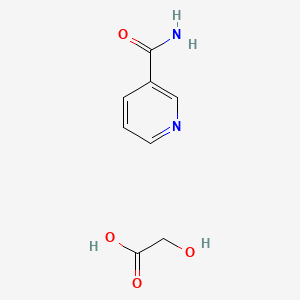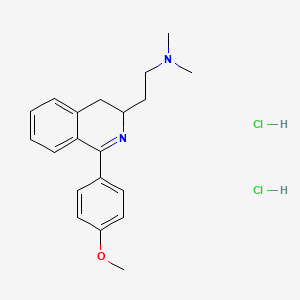
3,4-Dihydro-N,N-dimethyl-1-(4-methoxyphenyl)-3-isoquinolineethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-N,N-dimethyl-1-(4-methoxyphenyl)-3-isoquinolineethanamine dihydrochloride is a synthetic organic compound. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-N,N-dimethyl-1-(4-methoxyphenyl)-3-isoquinolineethanamine dihydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinoline Core: Starting with a suitable aromatic precursor, the isoquinoline core can be constructed through cyclization reactions.
Substitution Reactions: Introduction of the methoxy group at the 4-position of the phenyl ring can be achieved through electrophilic aromatic substitution.
Amine Alkylation: The N,N-dimethyl group can be introduced via alkylation of the amine functionality.
Formation of Dihydro Compound: Reduction of the isoquinoline core to form the dihydro derivative.
Salt Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the isoquinoline core.
Reduction: Reduction reactions can further modify the isoquinoline core or the aromatic ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or modify functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, such as potential analgesic or anti-inflammatory effects.
Industry: May be used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with receptors, enzymes, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Phenethylamines: Compounds with similar phenyl and amine functionalities.
Methoxyphenyl Derivatives: Compounds with methoxy groups on the phenyl ring.
Uniqueness
The uniqueness of 3,4-Dihydro-N,N-dimethyl-1-(4-methoxyphenyl)-3-isoquinolineethanamine dihydrochloride lies in its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Propiedades
Número CAS |
83658-40-6 |
|---|---|
Fórmula molecular |
C20H26Cl2N2O |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
2-[1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C20H24N2O.2ClH/c1-22(2)13-12-17-14-16-6-4-5-7-19(16)20(21-17)15-8-10-18(23-3)11-9-15;;/h4-11,17H,12-14H2,1-3H3;2*1H |
Clave InChI |
YBOLSZHTVOOPTD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12740112.png)
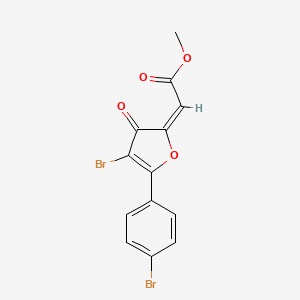
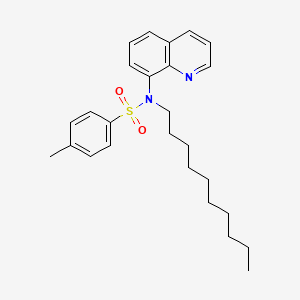


![(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B12740137.png)
